methyl 3-[(chlorocarbonyl)oxy]benzoate
Description
Methyl 3-[(chlorocarbonyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester group and a reactive chlorocarbonyloxy (O-CO-Cl) substituent at the 3-position of the aromatic ring. This compound is structurally characterized by its two key functional groups:
- Methyl ester (COOCH₃): Enhances lipophilicity and stability.
- Chlorocarbonyloxy (O-CO-Cl): A highly reactive group that facilitates nucleophilic substitution or hydrolysis reactions.
The compound’s reactivity makes it valuable as an intermediate in pharmaceuticals, agrochemicals, and PROTACs (Proteolysis-Targeting Chimeras) .
Properties
CAS No. |
38567-07-6 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
Chloroform Source : CHCl₃
-
Oxidizing Agent : Oxygen (O₂)
-
Light Source : UV mercury lamp (254 nm)
-
Solvent : Chloroform itself acts as the solvent.
-
Temperature : 25–50°C (optimized for flow kinetics)
Procedure
-
Chloroform and oxygen are mixed and fed into a quartz photoreactor equipped with UV illumination.
-
Photolysis generates phosgene and Cl radicals, with O₂ quenching secondary byproducts like hexachloroethane.
-
The phosgene-rich stream is immediately reacted with methyl 3-hydroxybenzoate in a secondary chamber containing DIPEA.
-
The product is isolated via continuous extraction, achieving yields up to 85%.
Advantages
-
Safety : Avoids bulk phosgene storage.
-
Efficiency : High photon utilization in flow systems enhances scalability.
Limitations
-
Byproduct Management : Hexachloroethane formation requires elevated O₂ flow rates to suppress.
-
Equipment Complexity : Specialized photoreactors and gas-handling systems are mandatory.
Triphosgene-Mediated Chlorination
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer, crystalline alternative to phosgene. Its controlled decomposition releases three equivalents of phosgene, enabling precise dosing.
Reagents and Conditions
-
Chlorinating Agent : Triphosgene (1.5 equivalents)
-
Base : DIPEA (2.3 equivalents)
-
Solvent : Anhydrous DCM
-
Temperature : 0°C to room temperature
Procedure
-
Methyl 3-hydroxybenzoate is dissolved in DCM and cooled to 0°C.
-
Triphosgene is added portionwise, followed by slow addition of DIPEA.
-
The reaction is warmed to room temperature and stirred for 12 hours.
-
Work-up involves washing with dilute HCl and brine, followed by column chromatography to isolate the product in 75–90% yield.
Key Observations
-
Reaction Monitoring : FTIR confirms the disappearance of the hydroxyl stretch (3200–3400 cm⁻¹) and emergence of the carbonyl chloride peak (1780 cm⁻¹).
-
Scalability : Triphosgene’s solid form simplifies handling in large-scale syntheses.
Comparative Analysis of Synthesis Methods
Cost Considerations
-
Phosgene Direct : Low reagent cost but high safety infrastructure expenses.
-
In-Situ : Moderate operational costs due to energy-intensive UV systems.
-
Triphosgene : Higher reagent cost offset by reduced safety protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water and a base, it can hydrolyze to form 3-hydroxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Pyridine, triethylamine
Solvents: Dichloromethane, toluene
Conditions: Low temperature, controlled addition of reagents
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
3-Hydroxybenzoic Acid: Formed by hydrolysis
Scientific Research Applications
Synthetic Organic Chemistry
Methyl 3-[(chlorocarbonyl)oxy]benzoate serves as an acylating agent, facilitating the synthesis of various derivatives. Its ability to react with nucleophiles makes it valuable for creating esters, amides, and other functionalized compounds. This reactivity is crucial for developing pharmaceuticals and agrochemicals.
Proteomics Research
In proteomics, this compound can be utilized as a labeling reagent for proteins. The chlorocarbonyl group allows for selective modification of amino acids, enabling researchers to study protein interactions and functions more effectively. The incorporation of this compound into proteomic studies enhances the understanding of protein dynamics within biological systems.
While specific biological activities of this compound are not extensively documented, its structural analogs have been studied for antimicrobial and antifungal properties. The presence of a chlorocarbonyl group may enhance these biological activities through increased reactivity towards biological targets.
Case Study 1: Synthesis of Novel Glyoxylate-Derived Compounds
A study documented the application of this compound in synthesizing glyoxylate-derived chloroformates. This process demonstrated the compound's utility in creating multifunctional reagents that can be further derivatized to yield complex molecules relevant in medicinal chemistry .
Case Study 2: Reactivity with Nucleophiles
Research has shown that this compound reacts effectively with various nucleophiles, leading to diverse product formations. For instance, reactions with amines resulted in the formation of amides, which are essential intermediates in drug synthesis .
Mechanism of Action
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in forming stable amide and ester linkages in various chemical syntheses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Note: Molecular weight calculated based on inferred formula due to absence of direct evidence.
Reactivity and Stability
- This compound : The O-CO-Cl group undergoes hydrolysis to form carboxylic acids or reacts with amines/alcohols, making it useful for conjugation in drug development. Its reactivity is intermediate between acyl chlorides (e.g., Methyl 3-(chlorocarbonyl)benzoate) and alkyl chlorides (e.g., Methyl 4-(3-chloropropoxy)benzoate) .
Physical Properties
- Solubility: The O-CO-Cl group’s polarity likely enhances aqueous solubility compared to non-polar chloro-substituted analogs (e.g., Methyl 3-chlorobenzoate). However, tert-butyl derivatives in show solubility in organic solvents like ethyl acetate .
- Crystallinity : Methyl 4-(chlorocarbonyl)benzoate forms hydrogen-bonded zig-zag chains in its crystal structure , whereas the 3-substituted isomer may adopt distinct packing due to substituent orientation.
Q & A
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) and MD simulations can model binding to enzymes like acetylcholinesterase. Focus on the chlorocarbonyl group’s electrostatic potential and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
